8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione
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Description
8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C22H26ClN7O2 and its molecular weight is 455.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket , which could be a potential target. The role of this target in the biological system would need further investigation.
Mode of Action
It is suggested that the compound interacts with its target in a way that results in a lower binding free energy . This could imply a strong interaction between the compound and its target, potentially leading to changes in the target’s function.
Biochemical Pathways
Given the potential interaction with the lmptr1 pocket , it is possible that the compound could affect pathways related to this target. The downstream effects of these pathway alterations would need further investigation.
Pharmacokinetics
The compound is metabolized by human cytochrome P450 (P450) isozymes . It is a potent competitive inhibitor of CYP2C8, 2C9, and 2D6, a mixed competitive and noncompetitive inhibitor of CYP2C19, and a moderate inhibitor of CYP1A2 and 3A4 . These interactions suggest a high possibility for human drug-drug interaction
Result of Action
Given the potential interaction with the lmptr1 pocket and the compound’s influence on various P450 isozymes , it is likely that the compound could have significant effects at the molecular and cellular levels.
Action Environment
Such factors could potentially include the presence of other drugs (due to the potential for drug-drug interactions ), the specific cellular environment of the target, and the overall physiological state of the organism.
Properties
IUPAC Name |
6-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2/c1-14-4-5-16(23)12-17(14)28-9-6-27(7-10-28)8-11-29-15(2)13-30-18-19(24-21(29)30)26(3)22(32)25-20(18)31/h4-5,12-13H,6-11H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRHNAXYVLZHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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